molecular formula C10H14Cl2N2O B3088317 N-(4-Amino-2-chlorophenyl)-2-methylpropanamide hydrochloride CAS No. 1185096-84-7

N-(4-Amino-2-chlorophenyl)-2-methylpropanamide hydrochloride

Cat. No.: B3088317
CAS No.: 1185096-84-7
M. Wt: 249.13
InChI Key: CEWCVJDTIVQLSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Amino-2-chlorophenyl)-2-methylpropanamide hydrochloride is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes an amino group, a chlorophenyl group, and a methylpropanamide moiety. It is often used in the synthesis of pharmaceuticals and other biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-chlorophenyl)-2-methylpropanamide hydrochloride typically involves the reaction of 4-amino-2-chlorobenzoyl chloride with 2-methylpropanamide in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced purification techniques to ensure the quality and yield of the final product. The industrial production methods are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-chlorophenyl)-2-methylpropanamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino and chlorophenyl groups can participate in substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-Amino-2-chlorophenyl)-2-methylpropanamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-chlorophenyl)-2-methylpropanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Amino-2-chlorophenyl)benzamide hydrochloride
  • N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide
  • (4-Amino-2-chlorophenyl)dimethylamine dihydrochloride

Uniqueness

N-(4-Amino-2-chlorophenyl)-2-methylpropanamide hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-(4-amino-2-chlorophenyl)-2-methylpropanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O.ClH/c1-6(2)10(14)13-9-4-3-7(12)5-8(9)11;/h3-6H,12H2,1-2H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWCVJDTIVQLSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Amino-2-chlorophenyl)-2-methylpropanamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(4-Amino-2-chlorophenyl)-2-methylpropanamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N-(4-Amino-2-chlorophenyl)-2-methylpropanamide hydrochloride
Reactant of Route 4
Reactant of Route 4
N-(4-Amino-2-chlorophenyl)-2-methylpropanamide hydrochloride
Reactant of Route 5
Reactant of Route 5
N-(4-Amino-2-chlorophenyl)-2-methylpropanamide hydrochloride
Reactant of Route 6
Reactant of Route 6
N-(4-Amino-2-chlorophenyl)-2-methylpropanamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.